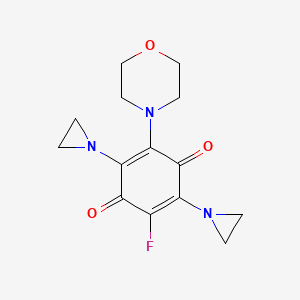
2,5-Bis(aziridin-1-yl)-3-fluoro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- is a complex organic compound with a unique structure that includes aziridine, fluorine, and morpholine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexadiene-1,4-dione core: This can be achieved through the oxidation of cyclohexadiene derivatives.
Introduction of aziridine groups: Aziridination reactions are employed to introduce aziridine groups at the 2 and 5 positions.
Morpholine substitution: The morpholine group is introduced at the 6 position through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione to diol derivatives.
Substitution: The aziridine and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include various substituted quinones, diols, and aziridine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antiviral agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- involves its interaction with various molecular targets and pathways. The aziridine groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The fluorine atom enhances the compound’s stability and bioavailability, while the morpholine group can modulate its solubility and pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione,2,5-bis(dimethylamino)-
- 2,5-Cyclohexadiene-1,4-dione,2,5-di-1-piperidinyl-
- 2,6-Di-tert-butyl-1,4-benzoquinone
Uniqueness
Compared to similar compounds, 2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- is unique due to the presence of both aziridine and morpholine groups, as well as the fluorine atom. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
59886-45-2 |
|---|---|
分子式 |
C14H16FN3O3 |
分子量 |
293.29 g/mol |
IUPAC名 |
2,5-bis(aziridin-1-yl)-3-fluoro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H16FN3O3/c15-9-10(16-1-2-16)14(20)12(18-5-7-21-8-6-18)11(13(9)19)17-3-4-17/h1-8H2 |
InChIキー |
ZLYFLISWTUFTOE-UHFFFAOYSA-N |
正規SMILES |
C1CN1C2=C(C(=O)C(=C(C2=O)F)N3CC3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B13992327.png)
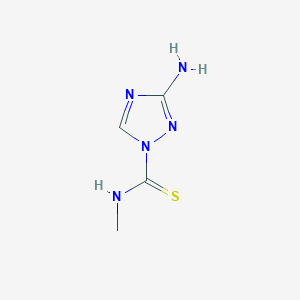
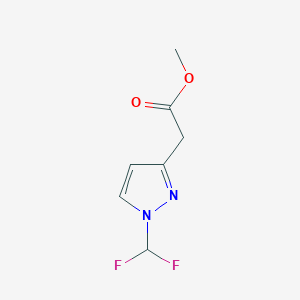
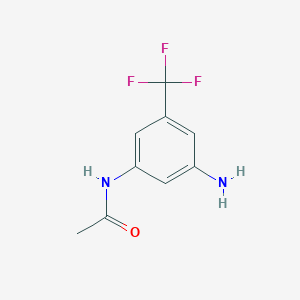
![1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13992350.png)
![1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole](/img/structure/B13992356.png)
![Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate](/img/structure/B13992372.png)
![6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline](/img/structure/B13992378.png)
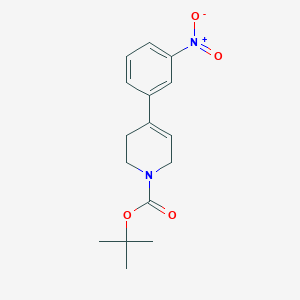
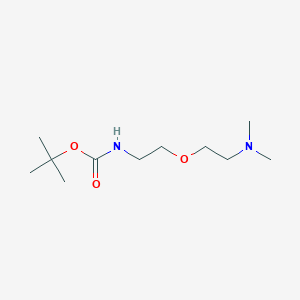
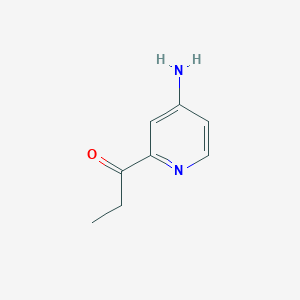
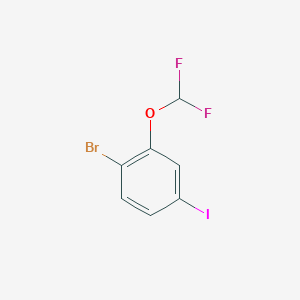
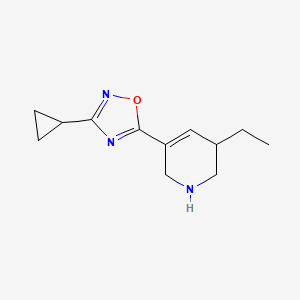
![4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B13992399.png)
